3,4-Diethoxybenzenesulfonamide
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Overview
Description
3,4-Diethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C10H15NO4S and its molecular weight is 245.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Novel Cyclic Compounds
Research by Kaneda (2020) in the field of organic chemistry emphasizes the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide. The work highlights the development of sequential Nicholas and Pauson-Khand reactions to produce unique polyheterocyclic compounds. This research is pivotal in the discovery of sulfonamide or sultam-based functional molecules and pharmaceuticals, underlining the versatility and value of aminobenzenesulfonamide derivatives in organic syntheses and the pharmaceutical industry Kyosuke Kaneda, 2020.
Degradation of Acetaminophen by Advanced Oxidation Processes
Qutob et al. (2022) conducted a comprehensive review on the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs), focusing on the pathway, by-products, biotoxicity, and density functional theory calculation. This study contributes significantly to enhancing the degradation of ACT by AOP systems, with implications for environmental science and pharmaceutical residue management Mohammad Qutob, M. Hussein, K. Alamry, M. Rafatullah, 2022.
Recent Advance in Sulfonamide-based Medicinal Chemistry
A review by He Shichao et al. (2016) systematically summarizes the recent research based on sulfonamide, detailing their structural modifications and the resulting broad spectrum of medicinal applications. Sulfonamide derivatives have shown potential as antimicrobial, anticancer, antiparasitic, and anti-inflammatory agents, among others, indicating their significant development value in medicinal chemistry He Shichao, Ponmani Jeyakkumar, A. S. Rao, Wang Xianlong, Zhang Hui-zhen, Zhou Cheng-he, 2016.
Photosensitive Protecting Groups in Synthetic Chemistry
Amit et al. (1974) provide an overview of the application of photosensitive protecting groups in synthetic chemistry. The review discusses the potential of groups like 2-nitrobenzyl and 3,5-dimethoxybenzyl for future applications, highlighting the role of these groups in the advancement of synthetic methodologies B. Amit, U. Zehavi, A. Patchornik, 1974.
Mechanism of Action
Target of Action
3,4-Diethoxybenzenesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including this compound, inhibit the bacterial enzymes responsible for the conversion of PABA (p-aminobenzoic acid) into folic acid . By binding to these enzymes, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of folic acid synthesis affects several biochemical pathways within the bacteria. Folic acid is essential for the synthesis of nucleic acids and proteins, so its absence disrupts these critical processes, leading to bacterial death .
Pharmacokinetics
The compound’s molecular weight (245295 Da) and its predicted LogP value (163) suggest that it may have good absorption and distribution characteristics . The compound’s water solubility (3532 mg/L at 25°C) also indicates that it could be well-absorbed in the gastrointestinal tract .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the compound disrupts critical cellular processes within the bacteria, leading to their death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, its solubility and stability could be affected by the pH of the environment . Additionally, the compound’s efficacy might be influenced by the presence of other substances that could interact with it or alter its absorption and distribution.
Properties
IUPAC Name |
3,4-diethoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-3-14-9-6-5-8(16(11,12)13)7-10(9)15-4-2/h5-7H,3-4H2,1-2H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYAXGQHQSSIHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407149 |
Source
|
Record name | 3,4-diethoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104296-87-9 |
Source
|
Record name | 3,4-diethoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.